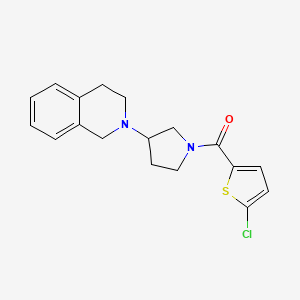

![molecular formula C11H20N2O3 B2520297 3-(Boc-amino)-hexahydro-2H-furo[2,3-C]pyrrole CAS No. 479090-77-2](/img/structure/B2520297.png)

3-(Boc-amino)-hexahydro-2H-furo[2,3-C]pyrrole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(Boc-amino)-hexahydro-2H-furo[2,3-C]pyrrole” is a chemical compound that contains a Boc-protected amino group . Boc, or tert-butyl carbamate, is a protecting group used in organic synthesis. It is particularly useful for protecting amino functions, which often occur in the synthesis of multifunctional targets . The Boc group is stable towards most nucleophiles and bases .

Synthesis Analysis

The synthesis of Boc-protected amines and amino acids is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The reactions go to completion without the formation of any side-products within 24 hours, thereby eliminating the need for chromatographic purification .

Molecular Structure Analysis

The molecular structure of “3-(Boc-amino)-hexahydro-2H-furo[2,3-C]pyrrole” is characterized by the presence of a Boc-protected amino group . This group is unique because it can accommodate two such groups . The Boc group is stable towards most nucleophiles and bases .

Chemical Reactions Analysis

The Boc group can be cleaved by mild acidolysis . In contrast, benzyl carbamates require significantly stronger acidic conditions for their deprotection . These stable amide derivatives can be smoothly reduced to the corresponding alcohols with sodium borohydride .

Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with electrophilic organic groups. In SM coupling, 3-(Boc-amino)-hexahydro-2H-furo[2,3-C]pyrrole serves as an organoboron reagent. Key points include:

- Applications : SM coupling enables the synthesis of complex molecules, such as pharmaceuticals and natural products .

Dual Protection of Amino Functions

The Boc (tert-butoxycarbonyl) group is commonly used for protecting amino functions during organic synthesis. Notably:

- Boc/Ts Interaction : Boc-substituted arenesulfonamides exhibit a shift in cleavage potentials due to Boc substitution. This effect allows for mild reductive cleavage using magnesium powder in dry methanol .

Cytotoxic Activity

Derivatives of 3-(Boc-amino)-hexahydro-2H-furo[2,3-C]pyrrole have shown promising cytotoxic activity against cancer cell lines. For instance, compounds 22i and 22j demonstrated good efficacy .

Protodeboronation

Pinacol boronic esters are valuable building blocks in organic synthesis. While functionalizing deboronation protocols are well-established, protodeboronation remains less explored. This compound could play a role in catalytic protodeboronation of alkyl boronic esters .

Organocatalytic Synthesis of Pyrroles

Aromatic amines, including those with electron-withdrawing or -donating substituents, can react with hexane-2,5-dione to yield pyrrole derivatives. This reaction pathway may find applications in the synthesis of heterocyclic compounds .

Safety and Hazards

The safety data sheet for a similar compound, “3-(BOC-amino)propyl bromide”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Wirkmechanismus

Mode of Action

The mode of action would depend on the specific biological target. The Boc group (tert-butyl carbamate) is often used in organic synthesis to protect amines , and it can be removed under acidic conditions .

Pharmacokinetics

The pharmacokinetics of a compound depend on many factors, including its chemical structure, the route of administration, and the individual’s metabolism. The Boc group can increase the lipophilicity of the compound, which might affect its absorption and distribution .

Action Environment

The action of “3-(Boc-amino)-hexahydro-2H-furo[2,3-C]pyrrole” could be influenced by various environmental factors, including pH and the presence of other compounds. For example, the Boc group can be removed under acidic conditions .

Eigenschaften

IUPAC Name |

tert-butyl N-(3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-8-6-15-9-5-12-4-7(8)9/h7-9,12H,4-6H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQODYVKRDPTKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1COC2C1CNC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Boc-amino)-hexahydro-2H-furo[2,3-C]pyrrole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

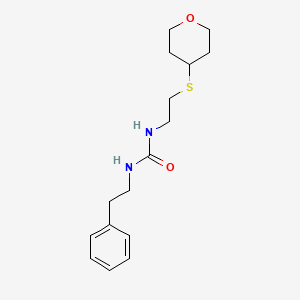

![4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2520215.png)

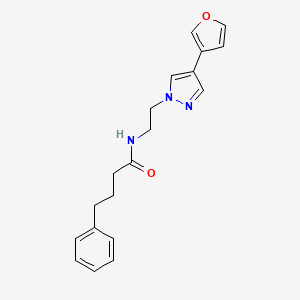

![N-(2,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2520216.png)

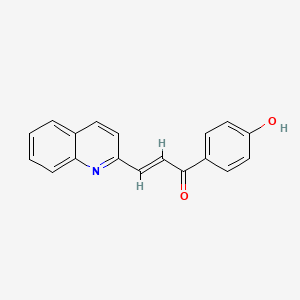

![tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B2520217.png)

![7-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2520221.png)

![3-(2-methoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2520224.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2520229.png)

![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2520230.png)

![Methyl 2-[(5-cyclopropyl-1-propylpyrazol-3-yl)amino]acetate](/img/structure/B2520231.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2520233.png)

![[3,5-Difluoro-4-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B2520237.png)